5-fluoro-2-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}pyrimidine
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Overview
Description
5-fluoro-2-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}pyrimidine is a complex organic compound that features a pyrimidine ring substituted with a fluoro group and an azetidine ring The azetidine ring is further substituted with a methyl-imidazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-2-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}pyrimidine typically involves multi-step organic reactions One common approach is to start with the pyrimidine core and introduce the fluoro group via electrophilic fluorination The azetidine ring can be constructed through cyclization reactions involving appropriate precursors
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
5-fluoro-2-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}pyrimidine can undergo various chemical reactions, including:
Oxidation: The imidazole moiety can be oxidized under specific conditions.
Reduction: The fluoro group can be reduced to a hydrogen atom under strong reducing conditions.
Substitution: The fluoro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole moiety can lead to the formation of imidazole N-oxides, while substitution of the fluoro group can yield various substituted pyrimidines.
Scientific Research Applications
5-fluoro-2-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}pyrimidine has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its unique structure.
Industry: The compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced electrical conductivity.
Mechanism of Action
The mechanism of action of 5-fluoro-2-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}pyrimidine involves its interaction with specific molecular targets. The fluoro group can enhance binding affinity to certain enzymes or receptors, while the imidazole moiety can participate in hydrogen bonding or coordination with metal ions. The azetidine ring provides structural rigidity, which can influence the overall binding conformation.
Comparison with Similar Compounds
Similar Compounds
2-((1H-imidazol-1-yl)methyl)-6-substituted-5-fluoro-1H-benzo[d]imidazole: This compound also features a fluoro group and an imidazole moiety, but with a different core structure.
5-fluoro-1H-pyrimidine-2,4-dione: A simpler pyrimidine derivative with a fluoro group.
Uniqueness
5-fluoro-2-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}pyrimidine is unique due to its combination of a fluoro-substituted pyrimidine ring, an azetidine ring, and an imidazole moiety. This unique structure provides a distinct set of chemical and biological properties that can be leveraged in various applications.
Properties
Molecular Formula |
C12H14FN5 |
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Molecular Weight |
247.27 g/mol |
IUPAC Name |
5-fluoro-2-[3-[(2-methylimidazol-1-yl)methyl]azetidin-1-yl]pyrimidine |
InChI |
InChI=1S/C12H14FN5/c1-9-14-2-3-17(9)6-10-7-18(8-10)12-15-4-11(13)5-16-12/h2-5,10H,6-8H2,1H3 |
InChI Key |
NWKAFXKSMPQWMO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CN1CC2CN(C2)C3=NC=C(C=N3)F |
Origin of Product |
United States |
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